Imazethapyr vs. Imazamox: Quantitative Resistance Level Divergence Against ALS Asp-376-Glu Mutant Weeds
Imazethapyr demonstrates a quantitatively different resistance profile compared to imazamox against weeds harboring the ALS Asp-376-Glu target-site mutation. Greenhouse dose-response experiments revealed that Amaranthus retroflexus and Sorghum halepense biotypes carrying Asp-376-Glu were fully controlled by field-recommended doses of imazamox, whereas these same biotypes displayed high-level resistance to imazethapyr at equivalent field doses [1]. Docking simulations confirmed that imazamox retains inhibitory capacity against the Asp-376-Glu mutant enzyme via a chalcogen interaction with ALS Met200 that imazethapyr cannot form [1].
| Evidence Dimension | Resistance outcome at field-recommended dose |
|---|---|
| Target Compound Data | High-level resistance (control failure) |
| Comparator Or Baseline | Imazamox: full control achieved |
| Quantified Difference | Dichotomous outcome—imazethapyr fails where imazamox succeeds against Asp-376-Glu mutants |
| Conditions | Greenhouse whole-plant dose-response; Amaranthus retroflexus and Sorghum halepense biotypes with verified Asp-376-Glu ALS mutation |
Why This Matters
Procurement decisions must incorporate local weed resistance profiles: fields with confirmed Asp-376-Glu mutations require imazamox rather than imazethapyr, while imazethapyr remains effective where this mutation is absent.
- [1] Pignata, A. et al. '3D structure of acetolactate synthase explains why the Asp-376-Glu point mutation does not give the same resistance level to different imidazolinone herbicides.' Pesticide Biochemistry and Physiology, 2024, 204, 106059. View Source
